

# In-depth Technical Guide: $^{13}\text{C}$ NMR Data of **(S)-4-methylbenzenesulfinamide**

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## Compound of Interest

Compound Name: **(S)-4-methylbenzenesulfinamide**

Cat. No.: **B128986**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) data for **(S)-4-methylbenzenesulfinamide**, a chiral auxiliary and key intermediate in asymmetric synthesis. The information presented herein is intended to support research and development activities by providing precise spectral data and the methodologies for its acquisition.

## 13C NMR Spectral Data

The  $^{13}\text{C}$  NMR spectrum of **(S)-4-methylbenzenesulfinamide** exhibits distinct signals corresponding to the seven carbon atoms in its structure. The chemical shifts are influenced by the electronic environment of each carbon, providing a unique fingerprint for the molecule.

Table 1:  $^{13}\text{C}$  NMR Chemical Shift Data for **(S)-4-methylbenzenesulfinamide**

Carbon Atom	Chemical Shift ( $\delta$ , ppm)
C1	144.5
C4	141.2
C2/C6	129.4
C3/C5	125.2
CH3	21.4

Note: The assignments for the aromatic carbons are based on typical substituent effects and may be interchangeable for C2/C6 and C3/C5 without further 2D NMR experimental data.

## Experimental Protocol

The following section details the standard experimental procedure for acquiring the  $^{13}\text{C}$  NMR spectrum of **(S)-4-methylbenzenesulfinamide**.

### Instrumentation:

- NMR Spectrometer: Bruker Avance III HD or equivalent, operating at a  $^{13}\text{C}$  frequency of 126 MHz.
- Probe: 5 mm Broadband Observe (BBO) probe.

### Sample Preparation:

- Approximately 20-30 mg of **(S)-4-methylbenzenesulfinamide** is accurately weighed and dissolved in 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- The solution is transferred to a 5 mm NMR tube.

### Data Acquisition Parameters:

- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K (25 °C)

- Pulse Program: zgpg30 (power-gated decoupling with a 30° pulse)
- Number of Scans (NS): 1024
- Relaxation Delay (D1): 2.0 seconds
- Acquisition Time (AQ): 1.3 seconds
- Spectral Width (SW): 240 ppm (-20 to 220 ppm)
- Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl<sub>3</sub> at  $\delta$  77.16 ppm.

#### Data Processing:

- The Free Induction Decay (FID) is processed with an exponential multiplication function (line broadening factor of 1.0 Hz) followed by a Fourier transform.
- Phase and baseline corrections are applied to the resulting spectrum.

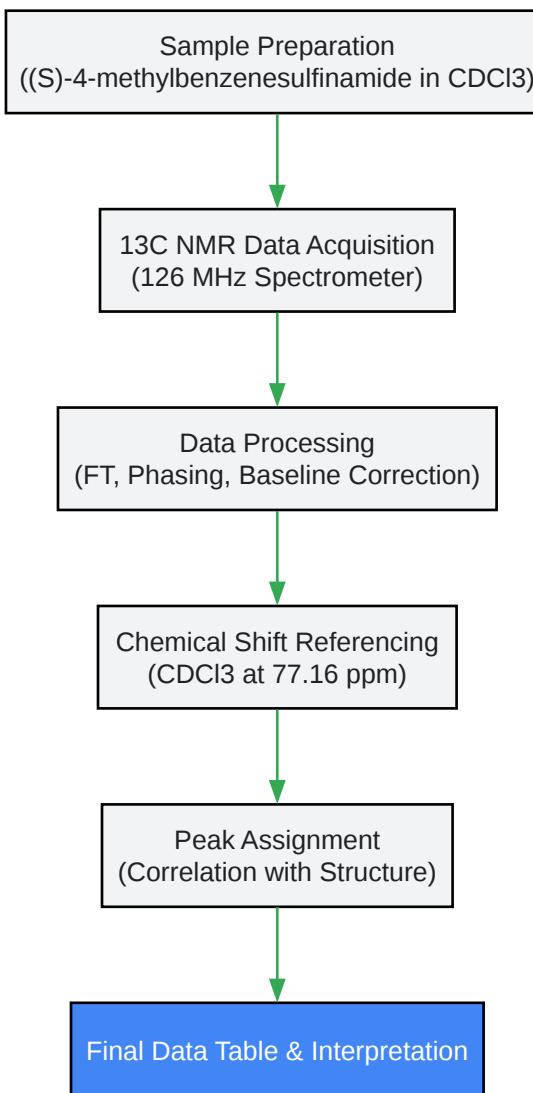
## Molecular Structure and NMR Correlation

The chemical structure of **(S)-4-methylbenzenesulfinamide** with the numbering of the carbon atoms is illustrated below. This diagram provides a visual reference for the assignment of the <sup>13</sup>C NMR signals.

Caption: Chemical structure of **(S)-4-methylbenzenesulfinamide**.

## Logical Workflow for Spectral Analysis

The process of analyzing the <sup>13</sup>C NMR spectrum to confirm the structure of **(S)-4-methylbenzenesulfinamide** follows a logical progression from sample preparation to final data interpretation.



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Caption: Workflow for 13C NMR spectral analysis.

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